

Perfluoropent-1-ene CAS number and molecular formula

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Compound of Interest

Compound Name: Perfluoropent-1-ene

Cat. No.: B1607256

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Perfluoropent-1-ene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 376-87-4^{[1][2]} Molecular Formula: C₅F₁₀^{[1][2]}

This technical guide provides an in-depth overview of **perfluoropent-1-ene**, a fully fluorinated alkene. The information is curated for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of fluorinated compounds.

Physicochemical Properties

Perfluoropent-1-ene is a volatile, colorless liquid at room temperature. Its high degree of fluorination imparts unique physical and chemical properties, such as high density and low surface tension. A summary of its key physicochemical data is presented in the table below.

Property	Value	Source
CAS Number	376-87-4	[1][2]
Molecular Formula	C ₅ F ₁₀	[1][2]
Molecular Weight	250.04 g/mol	[2]
Boiling Point	29.1 °C	
Density	1.57 g/cm ³	
Refractive Index	1.257	

Synthesis and Experimental Protocols

The synthesis of **perfluoropent-1-ene** can be approached through several general methods for producing perfluoroalkenes. While specific, detailed protocols for **perfluoropent-1-ene** are not extensively published, the following established methodologies for analogous compounds can be adapted.

Oligomerization of Hexafluoropropylene

One common industrial method for the synthesis of perfluoroalkenes is the oligomerization of smaller perfluoroolefins, such as hexafluoropropylene. This process can be catalyzed by various agents, including tertiary amines.

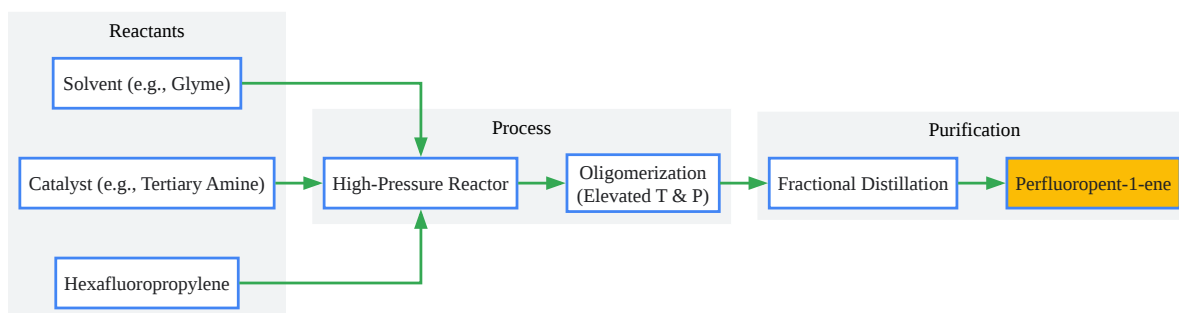
Experimental Protocol Outline:

A laboratory-scale synthesis could be conducted in a high-pressure reactor.

- **Reactor Setup:** A stainless-steel autoclave equipped with a magnetic stirrer, a gas inlet, a liquid sampling valve, and a thermocouple is required.
- **Charging the Reactor:** The reactor is charged with a suitable solvent (e.g., a glyme) and a catalyst, such as a tertiary amine or a fluoride salt.
- **Introduction of Reactant:** Hexafluoropropylene is introduced into the reactor under pressure.

- **Reaction Conditions:** The reaction is typically carried out at elevated temperatures and pressures. The specific conditions will influence the distribution of oligomers.
- **Product Isolation:** After the reaction, the product mixture is cooled, and the desired **perfluoropent-1-ene** fraction is isolated by fractional distillation.

Logical Workflow for Hexafluoropropylene Oligomerization:



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A schematic representation of the synthesis of **perfluoropent-1-ene** via hexafluoropropylene oligomerization.

Pyrolysis of Sodium Salts of Perfluorocarboxylic Acids

Another established method for the laboratory-scale synthesis of perfluoroalkenes is the pyrolysis of the sodium salt of a corresponding perfluorocarboxylic acid. For **perfluoropent-1-ene**, this would involve the pyrolysis of sodium perfluorohexanoate.

Experimental Protocol Outline:

- **Preparation of the Salt:** Sodium perfluorohexanoate is prepared by neutralizing perfluorohexanoic acid with sodium hydroxide. The resulting salt is thoroughly dried.

- **Pyrolysis Setup:** The dried salt is placed in a pyrolysis tube, which is connected to a series of cold traps. The system is maintained under a vacuum or an inert atmosphere.
- **Heating:** The pyrolysis tube is heated to a high temperature (typically >200 °C).
- **Product Collection:** The volatile products, including **perfluoropent-1-ene**, are collected in the cold traps.
- **Purification:** The collected product is purified by fractional distillation.

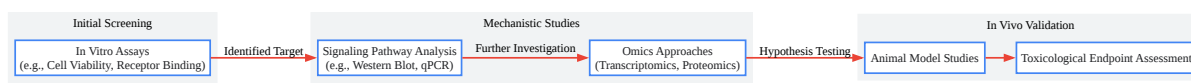
Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity and associated signaling pathways of **perfluoropent-1-ene**. As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), it is important to consider the general toxicological profiles of related compounds.

PFAS as a class have been studied for their potential to interact with various biological systems. Some PFAS have been shown to activate nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and other cellular processes. However, it is crucial to note that the biological effects of PFAS can vary significantly with their specific chemical structure, and direct evidence for **perfluoropent-1-ene**'s interaction with these or any other signaling pathways is not currently available.

Given the data gap, further research is warranted to elucidate the specific biological effects and potential mechanisms of action of **perfluoropent-1-ene**.

Hypothetical Investigative Workflow for Biological Activity:



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A proposed workflow for investigating the potential biological activities and signaling pathways of **perfluoropent-1-ene**.

Conclusion

Perfluoropent-1-ene is a fluorinated alkene with well-defined physicochemical properties. While established synthetic routes for perfluoroalkenes provide a basis for its preparation, detailed experimental protocols specifically for this compound are not readily available in the literature. A significant knowledge gap exists regarding its biological activity and potential interactions with signaling pathways. The workflows presented in this guide offer a strategic approach for future research to address these unanswered questions, which will be critical for evaluating its potential applications in drug development and other scientific fields.

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